Ethyl 5-bromofuran-3-carboxylate
Description
Significance of Furan (B31954) Scaffolds in Modern Organic Synthesis and Materials Science
Furan and its derivatives are not merely laboratory curiosities; they are prevalent in nature and serve as crucial building blocks in the synthesis of a multitude of biologically active compounds and advanced materials. ijabbr.comresearchgate.netutripoli.edu.ly The furan nucleus is a key structural motif in numerous natural products, including alkaloids, and terpenoids. researchgate.netnumberanalytics.com This prevalence has inspired chemists to harness the furan scaffold for the creation of novel therapeutic agents with a broad spectrum of activities, such as antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.lyresearchgate.net
Beyond the realm of medicinal chemistry, furan-based compounds are pivotal in materials science. They serve as precursors to polymers, biofuels, and other valuable chemicals. ijabbr.com For instance, 2,5-furandicarboxylic acid (FDCA), a derivative of furan, is considered a green alternative to terephthalate (B1205515) in the polymer industry. researchgate.net The unique electronic properties of the furan ring also make it an attractive component in the design of organic electronic materials.
Overview of Carboxylate Functionality and its Influence on Furan Ring Properties
The introduction of a carboxylate group, such as an ethyl carboxylate, at the 3-position of the furan ring significantly modulates its chemical reactivity. The carboxylate group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. pharmaguideline.com This deactivation is not uniform across the ring; it primarily influences the positions ortho and para to the substituent.
This electronic influence is crucial for controlling the regioselectivity of subsequent reactions. For instance, in electrophilic aromatic substitution reactions, the presence of the carboxylate group directs incoming electrophiles to specific positions on the furan ring. Furthermore, the carboxylate group itself can participate in a variety of chemical transformations, serving as a handle for further functionalization or as a precursor to other functional groups. nih.gov
Strategic Importance of Halogenation, Specifically Bromination, in Furan Derivatives for Synthetic Transformations
Halogenation, and in particular bromination, is a powerful tool in the synthetic chemist's arsenal (B13267) for the functionalization of furan derivatives. The introduction of a bromine atom onto the furan ring creates a versatile synthetic intermediate. Bromofurans are susceptible to a wide range of cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.
The position of bromination on the furan ring is critical and can be controlled by the directing effects of existing substituents. pharmaguideline.com In the case of furan-3-carboxylates, bromination often occurs at the 5-position due to the directing influence of the carboxylate group. pharmaguideline.com This selective halogenation provides a strategic entry point for the introduction of diverse functionalities at a specific location on the furan scaffold. The resulting halo-substituted furans are more reactive towards nucleophilic reagents compared to their non-halogenated counterparts, especially when further activated by electron-withdrawing groups. pharmaguideline.com This enhanced reactivity opens up additional avenues for synthetic transformations.
The following table summarizes the key properties of Ethyl 5-bromofuran-3-carboxylate:
| Property | Value |
| CAS Number | 32460-20-1 chemsrc.com |
| Molecular Formula | C7H7BrO3 |
| Molecular Weight | 219.03 g/mol |
This foundational understanding of furan chemistry, the role of the carboxylate group, and the strategic importance of bromination sets the stage for a detailed exploration of the synthesis and reactivity of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrO3 |
|---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
ethyl 5-bromofuran-3-carboxylate |
InChI |
InChI=1S/C7H7BrO3/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 |
InChI Key |
CKISFRZHUKFFRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 5 Bromofuran 3 Carboxylate
Esterification Pathways from 5-Bromofuran-3-carboxylic Acid
A principal and widely employed method for preparing ethyl 5-bromofuran-3-carboxylate is through the esterification of 5-bromofuran-3-carboxylic acid. This approach leverages the reactivity of the carboxylic acid functional group to introduce the ethyl ester moiety.
The Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters. masterorganicchemistry.combyjus.commasterorganicchemistry.com This equilibrium-driven process involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.orglibretexts.org To enhance the yield of the desired ester, reaction conditions are often optimized.
In a typical procedure, 5-bromofuran-3-carboxylic acid is refluxed with an excess of absolute ethanol (B145695), which serves as both the reactant and the solvent. libretexts.orgchemicalbook.com The use of a large excess of ethanol helps to shift the equilibrium towards the formation of the ester product. masterorganicchemistry.comlibretexts.org Common acid catalysts for this transformation include concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The strong acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the ethanol. masterorganicchemistry.comlibretexts.org The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to yield the final ester product. masterorganicchemistry.comlibretexts.org
Table 1: Key Parameters in Acid-Catalyzed Esterification
| Parameter | Role in the Reaction | Common Examples |
| Carboxylic Acid | The substrate providing the acyl group. | 5-Bromofuran-3-carboxylic acid |
| Alcohol | The nucleophile and often the solvent. | Ethanol (absolute) |
| Acid Catalyst | Protonates the carbonyl to activate it. | Concentrated H₂SO₄, TsOH |
| Temperature | Typically reflux to increase reaction rate. | Boiling point of ethanol |
| Reaction Time | Varies depending on substrate and conditions. | 2 hours to several hours |
Beyond the traditional Fischer esterification, other reagents and techniques can be employed to convert 5-bromofuran-3-carboxylic acid to its ethyl ester, particularly when the substrate is sensitive to strong acidic conditions or high temperatures.
One such method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method, known as the Steglich esterification, is advantageous for its mild reaction conditions and its ability to suppress the formation of side products. organic-chemistry.org The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) at room temperature. organic-chemistry.org DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as a catalyst to facilitate this process. organic-chemistry.org
Another approach is the conversion of the carboxylic acid to a more reactive acyl halide, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgresearchgate.net The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to form the ester. This method is generally very effective but involves an additional synthetic step.
For sterically hindered or sensitive substrates, the Mitsunobu reaction offers a powerful alternative. researchgate.net In this reaction, the alcohol is activated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The carboxylic acid then acts as a nucleophile to displace the activated hydroxyl group, forming the ester with inversion of configuration at the alcohol's stereocenter, if applicable.
N-Bromosuccinimide (NBS) has also been reported as a catalyst for the esterification of various carboxylic acids with alcohols under mild conditions. nih.gov This method has shown to be effective for a range of substrates, including both aromatic and aliphatic carboxylic acids. nih.gov
Table 2: Comparison of Alternative Esterification Methods
| Method | Key Reagents | Advantages | Potential Considerations |
| Steglich Esterification | DCC, DMAP | Mild conditions, high yields. organic-chemistry.org | DCC can be an allergen; removal of dicyclohexylurea (DCU) byproduct. |
| Acyl Halide Formation | SOCl₂, Oxalyl Chloride | High reactivity of intermediate. libretexts.orgresearchgate.net | Requires an extra step; harsh reagents. |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Mild conditions, good for sensitive substrates. researchgate.net | Stoichiometric phosphine oxide byproduct. |
| NBS Catalysis | N-Bromosuccinimide | Mild conditions. nih.gov | May not be suitable for all substrates. |
Direct Bromination of Ethyl Furan-3-carboxylate
An alternative synthetic strategy involves the direct bromination of ethyl furan-3-carboxylate. sigmaaldrich.combldpharm.com This approach is contingent on achieving regioselective bromination at the desired C5 position of the furan (B31954) ring.
The furan ring is an electron-rich heterocycle and is susceptible to electrophilic substitution reactions. The directing effects of the ester group at the C3 position and the inherent reactivity of the furan ring will influence the position of bromination. The C5 position is often favored for electrophilic attack in 3-substituted furans.
Various brominating agents can be employed for this transformation. N-Bromosuccinimide (NBS) is a common and relatively mild reagent for the allylic and benzylic bromination, as well as for the bromination of electron-rich aromatic and heteroaromatic systems. researchgate.net The reaction with NBS can be initiated by radical initiators like AIBN or by light. In the context of furan bromination, the reaction conditions can be tuned to favor electrophilic substitution.
Molecular bromine (Br₂) can also be used, often in a solvent like dimethylformamide (DMF). researchgate.net However, the high reactivity of bromine can sometimes lead to over-bromination or side reactions. Therefore, careful control of stoichiometry and reaction conditions is crucial.
While specific optimized conditions for the bromination of ethyl furan-3-carboxylate at the C5 position are not extensively detailed in the provided search results, general principles and related examples can provide guidance. For instance, a method for the bromination of furan-2-carboxylates utilizes a combination of lithium bromide (LiBr) and potassium persulfate (K₂S₂O₈). This system generates bromine in situ, which can then react with the furan ring. Such a method might be adaptable for the C5-bromination of ethyl furan-3-carboxylate, potentially offering a milder alternative to using molecular bromine directly.
The choice of solvent, temperature, and brominating agent are critical parameters that would need to be empirically optimized to achieve high regioselectivity and yield for the C5 bromination of ethyl furan-3-carboxylate. The electron-withdrawing nature of the ester group at C3 would deactivate the ring towards electrophilic attack to some extent, which could help in controlling the reaction and favoring mono-substitution at the most activated position, C5.
Advanced Cross-Coupling Approaches as Synthetic Routes
While less common for the direct synthesis of this compound, advanced cross-coupling reactions represent a powerful tool in modern organic synthesis and could be conceptually applied. semanticscholar.org For example, a suitably functionalized furan-3-carboxylate could potentially undergo a cross-coupling reaction to introduce a bromine atom. However, this is a less direct approach compared to esterification or direct bromination.
More relevant is the use of this compound as a substrate in subsequent cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. beilstein-archives.org In these reactions, the bromine atom at the C5 position serves as a handle to form new carbon-carbon or carbon-heteroatom bonds, highlighting the synthetic utility of this compound as a building block. For instance, palladium-catalyzed cross-coupling reactions of brominated furans are a well-established method for the synthesis of more complex furan derivatives. researchgate.net
Preparation via Arylation of Bromobenzene (B47551) Derivatives onto Furan-3-carboxylate Precursors
The direct C-H arylation of furan rings represents a powerful tool for creating complex molecules from simpler starting materials. Research into the palladium-catalyzed arylation of ethyl 3-furoate (B1236865) has demonstrated the feasibility of attaching aryl groups directly to the furan core. acs.org In these methods, an aryl halide is coupled with the furan substrate in the presence of a palladium catalyst.
Key findings from studies on the arylation of ethyl 3-furoate show that the regioselectivity of the reaction—whether the aryl group attaches at the C2 or C5 position—is highly dependent on the reaction conditions, particularly the solvent. acs.org For instance, the use of a catalyst system like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as potassium acetate (B1210297) can facilitate this transformation. acs.org While this method has been successfully applied using electron-deficient aryl bromides like 1-bromo-2-nitrobenzene (B46134) to yield the 2-arylated product in high yields (80%), attempts to use simple bromobenzene resulted in complex product mixtures. acs.org This suggests that direct arylation to form a bromo-substituted product like this compound would require careful optimization of the electronic properties of the coupling partners and reaction conditions.
Strategies Involving Bromine as a Versatile Leaving Group in Precursor Synthesis
A prominent strategy for constructing the furan-3-carboxylate scaffold involves the use of acyclic precursors where bromine plays a crucial role in the reaction cascade. Specifically, alkyl 3-bromo-3-nitroacrylates have been identified as effective starting materials for synthesizing a variety of substituted furan-3-carboxylates. researchgate.netresearchgate.netdoi.org
The general mechanism involves the reaction of an alkyl 3-bromo-3-nitroacrylate with a 1,3-dicarbonyl compound, such as pentane-2,4-dione or methyl 3-oxobutanoate, in the presence of a base like potassium acetate. researchgate.netresearchgate.net The process is initiated by a Michael addition, creating an adduct which then undergoes an intramolecular O-alkylation. In this cyclization step, the enol hydroxyl group attacks the carbon bearing the bromo and nitro groups. Subsequent elimination of the bromo and nitro moieties leads to the formation of the aromatic furan ring. researchgate.net Depending on the reaction conditions, the intermediate 2-nitro-2,3-dihydrofuran-3-carboxylates can be isolated or the reaction can proceed directly to the fully aromatized furan-3-carboxylate. researchgate.netresearchgate.net Refluxing the reaction mixture typically ensures the completion of the elimination sequence to yield the final furan product with yields ranging from 61-68%. researchgate.net
Table 1: Synthesis of Substituted Furan-3-carboxylates from Ethyl 3-bromo-3-nitroacrylate This table summarizes findings from related syntheses using the bromo-nitroacrylate precursor method.
| Reactant | Conditions | Intermediate Product | Intermediate Yield | Final Product | Final Yield | Reference |
|---|---|---|---|---|---|---|
| Pentane-2,4-dione | Potassium acetate, Methanol, Room Temp | Ethyl 2,4-dimethyl-5-acetyl-2-nitro-2,3-dihydrofuran-3-carboxylate | ~75% | Ethyl 2,4-dimethyl-5-acetylfuran-3-carboxylate | ~68% | researchgate.net |
| Methyl 3-oxobutanoate | Potassium acetate, Methanol, Room Temp | Ethyl 2-methyl-4-methoxycarbonyl-5-acetyl-2-nitro-2,3-dihydrofuran-3-carboxylate | ~70% | Ethyl 2-methyl-4-methoxycarbonyl-5-acetylfuran-3-carboxylate | ~61% | researchgate.net |
Exploration of Chemoenzymatic or Biocatalytic Routes to Related Furan Carboxylates
While direct biocatalytic routes to this compound are not extensively documented, the field of green chemistry has thoroughly explored chemoenzymatic and biocatalytic methods for producing structurally related furan compounds, primarily 2,5-furandicarboxylic acid (FDCA). acs.org FDCA is a bio-based platform chemical considered a sustainable alternative to petroleum-derived terephthalic acid. acs.orgnih.gov These established routes provide a framework for potential future biocatalytic syntheses of other functionalized furans.
The most common biocatalytic strategy involves the multi-step oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), which is readily derived from biomass. frontiersin.orgnih.gov This transformation can be achieved using either whole-cell biocatalysts or isolated enzyme systems. nih.govfrontiersin.org
The oxidation pathway typically proceeds through several intermediates:
Oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).
Oxidation of HMFCA to 2-formyl-5-furancarboxylic acid (FFCA).
Final oxidation of FFCA to 2,5-furandicarboxylic acid (FDCA). nih.gov
Various microorganisms and enzymes have been employed for this purpose. For example, whole cells of Pseudomonas putida KT2440 can convert HMF to its corresponding carboxylic acids. frontiersin.org Engineered strains of Paraburkholderia azotifigens have been developed to selectively produce HMFCA with yields up to 98.3%. nih.gov Multi-enzyme cascade systems, such as a combination of bacterial laccase and fungal alcohol oxidase, have achieved a 97.5% yield of FDCA from HMF. nih.gov An alternative biocatalytic approach involves the direct carboxylation of 2-furoic acid to FDCA using the enzyme HmfF, a reversible (de)carboxylase. nih.gov These well-established biocatalytic transformations highlight the potential for developing novel green synthetic routes for other furan derivatives.
Table 2: Examples of Biocatalytic Routes to Furan Carboxylic Acids This table showcases various biocatalytic systems used for the synthesis of FDCA and related precursors from HMF.
| Biocatalyst System | Substrate | Primary Product | Reported Yield/Conversion | Reference |
|---|---|---|---|---|
| Bacterial Laccase (BpLac) & Fungal Alcohol Oxidase (CglAlcOx) | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | 97.5% Yield | nih.gov |
| Whole-cell Paraburkholderia azotifigens F18 (Engineered) | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | 98.3% Yield | nih.gov |
| Whole-cell Pseudomonas putida KT2440 | 5-Hydroxymethylfurfural (HMF) | Furan carboxylic acids | Effective conversion | frontiersin.org |
| Enzyme HmfF (from P. thermopropionicum) | 2-Furoic Acid | 2,5-Furandicarboxylic acid (FDCA) | Catalyzes reaction | nih.gov |
| Nanocrystalline Copper Electrode (Electrochemical) | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | 96.4% Yield | acs.org |
Reactivity Profiles and Mechanistic Investigations of Ethyl 5 Bromofuran 3 Carboxylate
Electronic and Steric Influence of Bromine and Carboxylate on Furan (B31954) Ring Reactivity
The reactivity of the furan ring in ethyl 5-bromofuran-3-carboxylate is dictated by the interplay of the electronic and steric effects of the bromine atom at the C5 position and the ethyl carboxylate group at the C3 position. Furan itself is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack, primarily at the C2 and C5 positions. wikipedia.org However, the substituents significantly modulate this inherent reactivity.
The ethyl carboxylate group at the C3 position is a meta-directing, deactivating group. Through its electron-withdrawing inductive and resonance effects, it reduces the electron density of the furan ring, making it less reactive towards electrophilic substitution compared to unsubstituted furan.
The combination of a deactivating carboxylate group at C3 and a deactivating bromine at C5 renders the furan ring in this compound significantly less nucleophilic than furan itself. The primary site of reactivity is shifted from electrophilic substitution on the ring to transformations involving the carbon-bromine bond, which is a key site for cross-coupling reactions.
Sterically, the ethyl carboxylate group at the C3 position can influence the approach of reagents to the adjacent C2 and C4 positions. However, the most significant steric considerations arise in reactions involving the substituents themselves, particularly in palladium-catalyzed cross-coupling reactions where the coordination of bulky phosphine (B1218219) ligands to the metal center plays a crucial role.
Palladium-Catalyzed Transformations
The presence of a bromine atom on the furan ring makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions. These transformations provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position.
Palladium-catalyzed carbonylation is a versatile method for converting aryl and heteroaryl halides into a variety of carboxylic acid derivatives, including esters, amides, and the acids themselves. ysu.am This reaction involves the introduction of a carbonyl group (CO) into the organic substrate.
While specific studies on the carbonylation of this compound are not extensively documented, the reactivity is expected to be analogous to that of its isomer, ethyl 5-bromofuran-2-carboxylate. The carbonylation of ethyl 5-bromofuran-2-carboxylate is a key step in the synthesis of 2,5-furandicarboxylic acid (FDCA), a valuable bio-based monomer for polymers. researchgate.net The reaction typically involves treating the bromofuran derivative with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, such as an alcohol to form an ester or water to form a carboxylic acid.
The generally accepted mechanism for the palladium-catalyzed carbonylation of a heteroaryl halide like this compound proceeds through a catalytic cycle involving several key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the bromofuran, forming a Pd(II) intermediate.
CO Insertion: A molecule of carbon monoxide coordinates to the Pd(II) center and subsequently inserts into the palladium-carbon bond to form an acyl-palladium complex.
Nucleophilic Attack: The acyl-palladium complex is then attacked by a nucleophile (e.g., an alcohol or water).
Reductive Elimination: The final step is the reductive elimination of the desired carboxylic acid derivative and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of this cycle is highly dependent on the choice of ligands, solvent, base, and reaction conditions.
The optimization of palladium-catalyzed carbonylation reactions is crucial for achieving high yields and selectivity. Key parameters that are often varied include:
Palladium Precursor: Common precursors include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.
Ligands: Phosphine ligands are widely used to stabilize the palladium catalyst and modulate its reactivity. The choice of ligand, from simple triphenylphosphine (B44618) (PPh₃) to more complex bidentate ligands like Xantphos, can have a significant impact on the reaction outcome. ysu.am For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often beneficial.
Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the reaction rate. Common solvents include THF, dioxane, and DMF.
Base: A base is often required to neutralize the HBr formed during the reaction. Common bases include tertiary amines like triethylamine (B128534) or inorganic bases like potassium carbonate.
Temperature and Pressure: These reactions are typically carried out at elevated temperatures and pressures of carbon monoxide, although recent developments have focused on achieving carbonylation at atmospheric pressure. ysu.am
An example of optimized conditions for a related carbonylation is presented in the table below.
| Parameter | Condition |
| Substrate | Aryl Bromide |
| Catalyst | Pd(OAc)₂ |
| Ligand | Xantphos |
| Nucleophile | Methanol |
| Solvent | Triethylamine |
| CO Pressure | 1 atm |
| Temperature | 70 °C |
| Table 1: Example of Optimized Conditions for Palladium-Catalyzed Carbonylation of Aryl Bromides. ysu.am |
The C5-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide variety of substituents onto the furan ring.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. wikipedia.org It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org
While specific examples for this compound are not abundant in the literature, the Suzuki-Miyaura coupling of other bromofurans is well-established. For instance, the coupling of 2-(2-bromo-2-nitroethenyl)-5-bromofuran has been shown to proceed selectively at the C5-bromine position. researchgate.net This suggests that the C5-bromine of this compound would readily undergo Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids.
The general catalytic cycle for the Suzuki-Miyaura reaction involves:
Oxidative Addition: Pd(0) adds to the C-Br bond.
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is typically facilitated by a base.
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The table below illustrates a typical set of conditions for this reaction.
| Parameter | Condition |
| Substrate | Aryl Halide |
| Coupling Partner | Arylboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | Toluene/Ethanol (B145695)/Water mixture |
| Temperature | Reflux |
| Table 2: General Conditions for Suzuki-Miyaura Coupling. |
Cross-Coupling Reactions at the C5-Bromine Position
Heck Coupling Reactions for Vinyl or Aryl Substitutions
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, is a powerful tool for the vinylation or arylation of organic halides. wikipedia.org In the context of this compound, this reaction allows for the introduction of various unsaturated substituents at the C5 position of the furan ring. The reaction typically involves an unsaturated halide or triflate, an alkene, a base, and a palladium catalyst. wikipedia.org
The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active catalyst. libretexts.org
Key components and conditions for the Heck reaction:
Catalysts: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate (B1210297), and palladium chloride are commonly employed. wikipedia.org The choice of catalyst can influence reaction efficiency and selectivity.
Ligands: Phosphine ligands like triphenylphosphine, PHOX, and BINAP are often used to stabilize the palladium catalyst and modulate its reactivity. wikipedia.org
Bases: Triethylamine, potassium carbonate, and sodium acetate are typical bases used to neutralize the hydrogen halide formed during the reaction. wikipedia.org
Substrates: While the aryl electrophile is the bromofuran derivative, the alkene partner must possess at least one sp²-C-H bond. wikipedia.org Alkenes bearing electron-withdrawing groups, such as acrylates, are particularly effective. wikipedia.org
The reaction generally exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org
Stille and Sonogashira Coupling Potentials
Stille Coupling:
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic electrophile. wikipedia.org For this compound, the bromine atom serves as the leaving group (electrophile), enabling the introduction of a wide array of organic groups (R¹) from an organostannane reagent (R¹-Sn(Alkyl)₃). wikipedia.org The R¹ group is typically sp²-hybridized, such as vinyl or aryl groups. wikipedia.org
The catalytic cycle of the Stille reaction involves three key steps: wikipedia.org
Oxidative Addition: The palladium(0) catalyst reacts with the this compound.
Transmetalation: The organostannane reagent transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated.
A variety of palladium sources, including Pd(0) and Pd(II) complexes, can be used as catalysts. harvard.edu The reaction often benefits from the addition of ligands, with sterically hindered and electron-rich ligands typically accelerating the coupling. harvard.edu
Sonogashira Coupling:
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. libretexts.org This reaction provides a direct route to synthesize substituted alkynes from this compound. The reaction is highly valuable for creating C(sp²)-C(sp) bonds. libretexts.org
The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl bromide and the reductive elimination of the final product. The copper cocatalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. libretexts.org
Typical conditions for the Sonogashira reaction include: organic-chemistry.org
A palladium(0) catalyst.
A copper(I) salt (e.g., CuI) as a cocatalyst.
An amine base, which also serves as the solvent in many cases.
While traditional Sonogashira reactions require anhydrous and anaerobic conditions, modern protocols have been developed that can be performed under less stringent conditions. organic-chemistry.org The reaction generally retains the stereochemistry of the starting materials. libretexts.org
Direct Heteroarylation Using Furan-Based Reagents
Direct heteroarylation offers a more atom-economical approach to C-C bond formation by avoiding the pre-functionalization of one of the coupling partners. In the context of this compound, this would involve coupling with another furan-based reagent that has an activated C-H bond. While specific examples for this compound are not prevalent in the provided search results, the general principles of direct heteroarylation suggest its feasibility.
These reactions are typically palladium-catalyzed and proceed via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition followed by a protonolysis step. The choice of catalyst, ligand, and base is crucial for achieving high selectivity and yield, as competitive homocoupling can be a significant side reaction.
Reductive Homocoupling for Bifuranyl Systems
Reductive homocoupling of this compound would lead to the formation of symmetrical bifuranyl systems. This type of reaction is often mediated by transition metals, such as palladium or nickel, in the presence of a reducing agent. The process typically involves the oxidative addition of two molecules of the aryl bromide to the metal center, followed by reductive elimination to form the C-C bond between the two furan rings.
While specific literature detailing the reductive homocoupling of this compound was not found in the initial search, similar transformations are well-established for other aryl halides. The reaction conditions would likely need to be carefully optimized to favor the desired homocoupling product over other potential side reactions.
Other Palladium-Mediated C-C and C-Heteroatom Bond Formations
Beyond the well-known Heck, Stille, and Sonogashira reactions, palladium catalysis can facilitate a variety of other C-C and C-heteroatom bond formations involving this compound. These can include:
Suzuki Coupling: This involves the cross-coupling with an organoboron reagent (e.g., a boronic acid or ester). It is a widely used and often preferred method due to the low toxicity and stability of the boron reagents.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of arylamines from the bromofuran derivative and an amine.
C-O and C-S Bond Formation: Palladium catalysts can also mediate the formation of ether and thioether linkages by coupling with alcohols or thiols.
The versatility of palladium catalysis allows for the introduction of a wide range of functional groups at the C5 position of the furan ring, making this compound a valuable building block in organic synthesis.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Center
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For simple aryl halides, this reaction is generally difficult because the intermediate formed is high in energy. libretexts.org However, the presence of electron-withdrawing groups on the aromatic ring can stabilize the intermediate and facilitate the reaction. libretexts.org
In the case of this compound, the furan ring itself is electron-rich, which would generally disfavor SNAr. However, the presence of the electron-withdrawing ethyl carboxylate group at the C3 position could potentially activate the C5 position towards nucleophilic attack to some extent.
The accepted mechanism for SNAr involves two steps: libretexts.org
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the furan ring is temporarily lost.
Elimination of the leaving group: The bromine atom is expelled as a bromide ion, and the aromaticity of the furan ring is restored. libretexts.org
For this reaction to proceed at a reasonable rate with this compound, a strong nucleophile and potentially elevated temperatures would likely be required. The success of SNAr reactions on this substrate would be highly dependent on the specific nucleophile and reaction conditions employed.
Cycloaddition Chemistry Involving the Furan Ring and its Substituents
The furan ring in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this context, the furan can act as the diene component. The reactivity of the furan ring in Diels-Alder reactions is influenced by its substituents. The electron-withdrawing nature of the ethyl carboxylate group at the C3 position would generally decrease the electron density of the furan ring, potentially making it a less reactive diene in normal-electron-demand Diels-Alder reactions.
However, in inverse-electron-demand Diels-Alder reactions, where the furan would react with an electron-rich dienophile, the presence of the electron-withdrawing group could enhance its reactivity.
The cycloaddition reaction would lead to the formation of an oxabicyclic adduct. This adduct can then undergo further transformations, such as rearrangement or ring-opening, to provide access to a variety of other complex molecular scaffolds. The bromine atom at the C5 position and the ethyl carboxylate at the C3 position would be carried through the cycloaddition, offering further handles for functionalization in the resulting product.
The specific conditions and the nature of the dienophile would determine the outcome and stereoselectivity of the cycloaddition reaction.
Halogen Dance Reactions and Regiochemical Control in Bromofurans
The "halogen dance" is a fascinating and synthetically useful isomerization reaction in which a halogen atom on an aromatic or heterocyclic ring migrates to a different position. This transformation is typically base-catalyzed and proceeds through a series of deprotonation and subsequent halogenation steps. In the context of bromofurans, such as this compound, the halogen dance reaction offers a pathway to access furan isomers that might be difficult to synthesize through other means.
Research into the regiocontrolled halogen dance of α-bromofurans has demonstrated that the presence and nature of directing groups on the furan ring play a crucial role in determining the outcome of the reaction. nih.govfigshare.comresearchgate.net For instance, the use of lithium diisopropylamide (LDA) as a base can promote this rearrangement. nih.govfigshare.comresearchgate.net In a study involving bromothiophenes and bromofurans, it was found that ester and amide groups can act as directing groups in the initial lithiation step. nih.govfigshare.comresearchgate.net This directed lithiation generates a carbanion at the β-position adjacent to the directing group, which can then lead to a specific regioisomer of the halogen dance product. nih.govfigshare.comresearchgate.net
Specifically for a compound like this compound, the ester group at the 3-position would be expected to direct the initial deprotonation. The reaction, promoted by a strong base like LDA, would likely involve the formation of a lithiated intermediate at the C4 position. This intermediate could then undergo a bromine migration to yield a different bromofuran derivative. The precise control over the reaction conditions, including the choice of base, solvent, and temperature, is critical for achieving high regioselectivity in the halogen dance. ias.ac.in The mechanism often involves bridged anionic transition states, and the relative acidities of the ring protons and the electrophilicity of the bromine atoms are key factors influencing the reaction pathway. ias.ac.in
The ability to control the regiochemistry of the halogen dance in bromofurans opens up possibilities for the synthesis of a variety of substituted furan derivatives. clockss.org This methodology allows for the introduction of functional groups at positions that are not directly accessible through classical substitution reactions. clockss.org
Functional Group Interconversion of the Ester Moiety
The ethyl ester group in this compound is a versatile functional handle that can be transformed into other important chemical moieties, thereby expanding the synthetic utility of this compound. Key transformations include hydrolysis to the corresponding carboxylic acid, transesterification to other esters, and reduction to a primary alcohol.
Hydrolysis to Carboxylic Acid
The conversion of this compound to 5-bromofuran-3-carboxylic acid is a standard hydrolysis reaction. libretexts.org This can be achieved under either acidic or basic conditions. libretexts.orgmnstate.edu
Acid-catalyzed hydrolysis: This reversible reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.org
Base-catalyzed hydrolysis (saponification): This is an irreversible process where the ester is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. libretexts.orgmnstate.edu The reaction yields the carboxylate salt, which is then protonated in a subsequent acidic workup to afford the final carboxylic acid. libretexts.orgmnstate.edu
The resulting 5-bromofuran-3-carboxylic acid is a valuable intermediate for further synthetic modifications. nih.gov
Transesterification
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org
Acid-catalyzed transesterification: The ester is heated with an excess of the desired alcohol in the presence of an acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Base-catalyzed transesterification: An alkoxide corresponding to the desired alcohol is used to facilitate the transformation. masterorganicchemistry.com
This reaction allows for the synthesis of a variety of different esters of 5-bromofuran-3-carboxylic acid, which may have different physical or chemical properties.
Reduction to Alcohol
The ester functionality of this compound can be reduced to a primary alcohol, yielding (5-bromofuran-3-yl)methanol (B13641800). bldpharm.com Strong reducing agents are typically required for this transformation.
Lithium aluminum hydride (LiAlH₄): This is a powerful and commonly used reagent for the reduction of esters to primary alcohols. chemistrysteps.comresearchgate.net The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. google.com
Borane (BH₃): Borane complexes, such as BH₃-THF, are also effective for the reduction of carboxylic acids and their derivatives, including esters. chemistrysteps.com
The resulting (5-bromofuran-3-yl)methanol provides another versatile building block for the synthesis of more complex molecules. bldpharm.com
Table of Reaction Conditions for Functional Group Interconversions:
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | 5-Bromofuran-3-carboxylic acid |
| Transesterification | R'OH, acid or base catalyst, heat | This compound |
| Reduction | 1. LiAlH₄, dry ether2. H₃O⁺ | (5-Bromofuran-3-yl)methanol |
Advanced Spectroscopic and Characterization Methodologies for Structural and Mechanistic Insights
Elucidation of Reaction Intermediates and Transient Species
The synthesis of substituted furan-3-carboxylates often proceeds through complex reaction pathways involving transient intermediates. While direct studies on ethyl 5-bromofuran-3-carboxylate are specific, analogous reactions provide insight into the types of intermediates that may form. For instance, the synthesis of substituted furan-3-carboxylates from ethyl 3-bromo-3-nitroacrylate involves the initial formation of a Michael adduct. researchgate.net This is followed by an intramolecular O-alkylation, leading to the cyclized product. researchgate.net
In such a reaction, the transient Michael adduct is a key intermediate. Its detection and characterization are paramount to understanding the reaction mechanism. Techniques such as cryo-spectroscopy (trapping the reaction at low temperatures) combined with NMR or FT-IR can be employed to observe these fleeting species.
Table 1: Potential Reaction Intermediates in Furan-3-carboxylate Synthesis
| Intermediate Type | Precursors | Method of Formation | Key Structural Features for Identification |
|---|---|---|---|
| Michael Adduct (A) | Ethyl 3-bromo-3-nitroacrylate and a CH-acid | Michael Addition | Formation of a new C-C bond; presence of both nitro and ester groups. |
The study of such intermediates helps in optimizing reaction conditions to favor the desired product pathway and minimize the formation of by-products. For example, understanding the stability and reactivity of the Michael adduct can inform the choice of base and solvent to facilitate the subsequent cyclization.
In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
In-situ spectroscopy allows for real-time monitoring of a chemical reaction as it happens, providing valuable data on reaction rates, the buildup of intermediates, and the formation of products. Techniques like FT-IR, Raman, and NMR spectroscopy are powerful tools for this purpose.
For the synthesis of this compound, one could monitor the reaction using in-situ FT-IR by tracking the disappearance of vibrational bands corresponding to the reactants and the appearance of bands characteristic of the furan (B31954) ring in the product. Kinetic models can be developed from this data to understand the reaction order and calculate rate constants.
Studies on the kinetics of furan formation from other precursors, such as ascorbic acid, have demonstrated the power of this approach. nih.gov In these studies, multiresponse modeling of kinetic data revealed that the rate-limiting step was the reversible reaction between an intermediate and diketogluconic acid. nih.gov Similar principles can be applied to the synthesis of this compound to identify rate-determining steps and activation energies, which is crucial for process scale-up and optimization. nih.govrsc.org
Table 2: Spectroscopic Probes for In-situ Monitoring of Furan Synthesis
| Spectroscopic Technique | Reactant Signal to Monitor | Product Signal to Monitor | Kinetic Parameter Derived |
|---|---|---|---|
| FT-IR Spectroscopy | C=C stretch of acyclic precursor | C-O-C stretch of furan ring | Rate constant (k) |
| ¹H NMR Spectroscopy | Disappearance of reactant proton signals | Appearance of furan proton signals (at characteristic chemical shifts) | Reaction progress over time |
Advanced NMR Techniques for Stereochemical and Regioisomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. While standard ¹H and ¹³C NMR provide primary structural information, advanced techniques are necessary to resolve complex structural questions, particularly concerning isomerism.
During the synthesis, regioisomers such as ethyl 4-bromofuran-3-carboxylate or ethyl 5-bromofuran-2-carboxylate could potentially be formed. rsc.org Distinguishing these isomers is critical and can be achieved using a combination of 1D and 2D NMR experiments. oxinst.comnews-medical.net
¹H NMR: The substitution pattern on the furan ring dictates the chemical shifts and, more importantly, the coupling patterns of the remaining ring protons. For this compound, two doublets would be expected for the protons at the C-2 and C-4 positions. A different regioisomer would show a different splitting pattern.
¹³C NMR: The chemical shifts of the furan ring carbons are highly sensitive to the position of the substituents. capes.gov.br
2D NMR:
COSY (Correlation Spectroscopy): Confirms ¹H-¹H coupling relationships, helping to trace the connectivity of protons around the furan ring. news-medical.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C signals. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying regioisomers, as it can establish connectivity from the furan protons to the ester carbonyl carbon and the bromine-substituted carbon. ipb.pt
NOE (Nuclear Overhauser Effect): While more relevant for stereochemical analysis of non-aromatic rings, NOE experiments can provide spatial information between protons, which can help confirm assignments. nih.gov
Table 3: Hypothetical NMR Data for Distinguishing Furan Regioisomers
| Technique | This compound | Potential Regioisomer (Ethyl 4-bromofuran-3-carboxylate) |
|---|---|---|
| ¹H NMR (Protons) | H-2, H-4 | H-2, H-5 |
| ¹H-¹H COSY | Correlation between H-2 and H-4 (small ⁴J coupling) | No correlation between H-2 and H-5 |
| HMBC | Correlation from H-4 to ester C=O; Correlation from H-2 to C-4 and C-5 | Correlation from H-5 to ester C=O; Correlation from H-2 to C-4 |
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net It is essential for confirming the successful synthesis of this compound and for monitoring the progress of the reaction.
In a typical reaction monitoring scenario using GC-MS or LC-MS, aliquots of the reaction mixture are analyzed over time. The disappearance of the reactant ions and the appearance of the product ion corresponding to the molecular weight of this compound (219.98 g/mol for C₇H₇BrO₃) would be tracked.
The presence of bromine provides a distinct isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M+ and M+2 ion cluster in the mass spectrum, which is a definitive indicator for the presence of a single bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula, C₇H₇BrO₃, with high confidence.
Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. The carboxylation of a furan ring is known to influence its fragmentation pathways. nih.govacs.org
Table 4: Expected Mass Spectrometry Fragmentation for this compound (C₇H₇BrO₃)
| m/z (Mass-to-Charge Ratio) | Ion | Description |
|---|---|---|
| 220 / 222 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 192 / 194 | [M - CO]⁺ | Loss of carbon monoxide from the furan ring. |
| 175 / 177 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group. |
| 147 / 149 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide. |
Computational and Theoretical Chemistry of Ethyl 5 Bromofuran 3 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of ethyl 5-bromofuran-3-carboxylate. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution and molecular orbitals. The electronic structure is key to determining the molecule's stability, reactivity, and spectroscopic properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and stability of the molecule; a smaller gap generally suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be delocalized over the furan (B31954) ring, with significant contributions from the oxygen heteroatom and the bromine atom, both of which possess lone pairs of electrons. The LUMO is likely to be concentrated on the electron-withdrawing ethyl carboxylate group and the furan ring.
Table 1: Illustrative Molecular Orbital Energies for this compound (Calculated using DFT)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.8 | Highest Occupied Molecular Orbital |
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |
Note: The values in this table are illustrative and based on typical DFT calculations for similar substituted furan systems.
The molecular electrostatic potential (MEP) surface is another valuable output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually indicating the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen of the ester and the furan oxygen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Reaction Pathway Elucidation and Transition State Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure provides vital information about the mechanism of a chemical transformation. rsc.org
For this compound, DFT could be used to model various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions at the bromine-bearing carbon. By calculating the energies of the transition states for different possible pathways, the most favorable reaction mechanism can be determined. For instance, in a Suzuki coupling reaction, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing activation energies for each.
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Nucleophilic Substitution on this compound
| Reaction Step | Activation Energy (kcal/mol) | Description |
| Nucleophilic Attack | 15.2 | Formation of the Meisenheimer-like intermediate |
| Leaving Group Departure | 5.8 | Expulsion of the bromide ion |
Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT-based reaction pathway analysis.
Prediction of Reactivity and Regioselectivity in Electrophilic and Nucleophilic Processes
The substituents on the furan ring of this compound play a crucial role in directing its reactivity and regioselectivity. The furan ring itself is an electron-rich aromatic system, making it generally susceptible to electrophilic attack. chemicalbook.com However, the positions of attack are heavily influenced by the electronic nature of the substituents.
The bromine atom at the 5-position is an ortho-, para-directing deactivator in electrophilic aromatic substitution, although in the context of the furan ring, this translates to directing incoming electrophiles. The ethyl carboxylate group at the 3-position is an electron-withdrawing group and a meta-director. In furan, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the higher electron density and ability to stabilize the intermediate cation. chemicalbook.compearson.com Given that the 5-position is occupied by bromine, electrophilic attack would be predicted to occur primarily at the C2 position.
In nucleophilic reactions, the electron-withdrawing nature of the ethyl carboxylate group and the electronegativity of the bromine atom make the furan ring more susceptible to nucleophilic attack, particularly at the carbon atoms bearing these groups. Nucleophilic aromatic substitution would be most likely to occur at the C5 position, with the bromide ion acting as a good leaving group.
Computational methods can quantify these predictions through the calculation of condensed Fukui functions or by modeling the stability of the intermediates formed upon electrophilic or nucleophilic attack.
Analysis of Substituent Effects on Furan Ring Aromaticity and Stability
The aromaticity of the furan ring in this compound is influenced by its substituents. Aromaticity is a key factor in the stability and reactivity of the molecule. It can be assessed computationally using various indices, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring, and the Harmonic Oscillator Model of Aromaticity (HOMA).
The furan ring is considered aromatic, with 6 π-electrons (four from the double bonds and a lone pair from the oxygen atom) participating in the delocalized system. vaia.com The electron-withdrawing ethyl carboxylate group at the 3-position is expected to decrease the electron density within the furan ring, which could lead to a slight decrease in its aromaticity. Conversely, the bromine atom at the 5-position, while electronegative, can also donate electron density to the ring via its lone pairs through resonance, which could have a counteracting effect.
Table 3: Illustrative Aromaticity Indices for Furan and a Substituted Furan
| Compound | NICS(0) (ppm) | HOMA |
| Furan | -8.5 | 0.78 |
| This compound | -7.9 (estimated) | 0.72 (estimated) |
Note: NICS and HOMA values are illustrative. A more negative NICS value and a HOMA value closer to 1 indicate higher aromaticity.
Applications of Ethyl 5 Bromofuran 3 Carboxylate As a Chemical Building Block
Modular Synthesis of Poly-substituted Furan (B31954) Derivatives
The presence of a bromine atom and an ethyl carboxylate group on the furan ring of ethyl 5-bromofuran-3-carboxylate allows for a modular and regiocontrolled approach to the synthesis of highly substituted furan derivatives. The bromine atom serves as a handle for various cross-coupling reactions, while the ester group can be subjected to a range of transformations.
A variety of tri- and tetrasubstituted furans can be synthesized in good yield using a regiocontrolled, one-step annulation method. lookchem.com This strategy involves the reaction of allenylsilanes with acylium ions, generated from acid chlorides and aluminum chloride, to produce substituted furans. lookchem.com Furthermore, an intramolecular version of this [3+2] annulation strategy has been developed to provide efficient access to bicyclic furan derivatives. lookchem.com
The reactivity of the bromine atom at the 5-position allows for the introduction of various substituents onto the furan ring through transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds. This enables the synthesis of a diverse library of furan derivatives with tailored electronic and steric properties.
Precursor for Advanced Heterocyclic Scaffolds and Complex Organic Molecules
This compound serves as a key starting material for the construction of more complex heterocyclic systems. The furan ring itself can act as a diene in Diels-Alder reactions, or it can be a precursor to other five-membered and six-membered rings through various ring-transformation reactions.
The bromine atom at the 5-position is particularly amenable to lithiation followed by reaction with electrophiles, providing a pathway to a wide range of 5-substituted furan-3-carboxylates. This method has been utilized in the synthesis of various pharmacologically active compounds. For example, a series of 3-diethylamino-2,2-(dimethyl)propyl 5-substituted phenyl-2-furancarboxylates, which act as nonanticholinergic smooth muscle spasmolytics in the GI tract, have been prepared using this approach. researchgate.net
Furthermore, the furan nucleus of this compound can be incorporated into larger, more complex molecular architectures. Its derivatives have been used in the synthesis of natural products and their analogues. The ability to functionalize both the 5-position via the bromo group and the 3-position via the carboxylate group provides chemists with a powerful tool for the convergent synthesis of intricate target molecules.
Role in the Valorization of Biomass-Derived Feedstocks and Production of C6 Platform Chemicals (analogous to FDCA from furfural (B47365) derivatives)
Furan derivatives, often referred to as 'sleeping giants' of renewable intermediate chemicals, are key platform molecules derivable from the dehydration of C6 sugars found in biomass. specialchem.com Among these, 2,5-furandicarboxylic acid (FDCA) is a prominent bio-based building block for polymers like polyethylene (B3416737) furanoate (PEF), a promising alternative to petroleum-based PET. specialchem.comresearchgate.net this compound and related compounds are positioned to play a role in similar biomass valorization pathways.
The conversion of biomass to furanic platform chemicals is a cornerstone of the transition to a bio-based economy. hse.ruresearchgate.netacs.org While much focus has been on FDCA derived from 5-hydroxymethylfurfural (B1680220) (HMF), the development of synthetic routes from other furanic precursors is crucial for diversifying the feedstock base and improving the economic viability of biorefineries. rsc.org
This compound can be seen as an analogue to intermediates in the production of C6 platform chemicals. For instance, the carboxylation of furan derivatives is a key step in producing di-functionalized furans suitable for polymerization. Palladium-catalyzed carbonylation of 5-bromo-furoic acid has been shown to produce FDCA in high yield. researchgate.net A similar carboxylation strategy applied to this compound could potentially lead to furan-3,5-dicarboxylic acid derivatives, which are valuable C6 platform chemicals in their own right. researchgate.netresearchgate.net This highlights the potential of this compound as a bridge between biomass-derived feedstocks and valuable chemical products.
Development of Novel Monomers for Bio-based Polymer Science
The development of new monomers from renewable resources is a critical area of research in polymer science, aiming to reduce the reliance on fossil fuels and create more sustainable materials. rsc.org Furan-based polymers are of particular interest due to the rigid and aromatic nature of the furan ring, which can impart desirable thermal and mechanical properties to the resulting materials. researchgate.net
This compound represents a potential precursor for novel bio-based monomers. The functional groups on this molecule, the bromo substituent and the ethyl ester, provide handles for polymerization or for further modification to create polymerizable derivatives. For example, the bromine atom can be replaced with a variety of functional groups through cross-coupling reactions, allowing for the synthesis of a wide range of furan-based monomers with different properties.
The ester group can also be modified, for instance, by reduction to an alcohol or hydrolysis to a carboxylic acid, to create di-functional monomers suitable for step-growth polymerization. The resulting polyesters or polyamides could exhibit unique properties due to the 3,5-substitution pattern on the furan ring, offering alternatives to the more commonly studied 2,5-disubstituted furan polymers. researchgate.net This opens up new avenues for the design and synthesis of bio-based polymers with tailored structures and functions. rsc.org
Table of Reaction Data
| Reactant | Reagent(s) | Product | Yield (%) | Reference |
| (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate (B8599266) hydrochloride | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), water | Diethyl 5-amino-3-arylfuran-2,4-dicarboxylates | 50-57 | semanticscholar.org |
| 5-Bromosalicylaldehyde and diethyl bromomalonate | Potassium carbonate | Ethyl 5-bromo-1-benzofuran-2-carboxylate | - | nih.gov |
| 3-bromofuran | lithium diisopropylamide | 3-Brom-2-furyllithium | - | researchgate.net |
| 5-bromo-furoic acid | Palladium catalyst | 2,5-furandicarboxylic acid (FDCA) | 98 | researchgate.net |
Q & A
Basic: What are the common synthetic routes for Ethyl 5-bromofuran-3-carboxylate?
Answer:
this compound is typically synthesized via bromination of a precursor followed by esterification. A validated approach involves brominating furan-3-carboxylic acid derivatives using bromine (Br₂) in a halogenated solvent like CCl₄ at 45–50°C for 24 hours . Subsequent esterification with ethanol in the presence of a catalyst (e.g., sulfuric acid) yields the ethyl ester. For example, analogous syntheses of brominated furan carboxylates employ:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂ in CCl₄, 45–50°C, 24h | ~70% (for 5-bromofuran-2-carboxylic acid) | |
| Esterification | Ethanol, H₂SO₄, reflux | Variable (depends on purity) |
Key Considerations:
- Use anhydrous conditions to avoid side reactions.
- Monitor reaction progress via TLC or GC-MS to optimize yield.
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
Characterization relies on:
- ¹H/¹³C NMR : To confirm the furan ring substitution pattern and ester group. For brominated analogs, deshielding of protons near bromine is observed (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~600 cm⁻¹ (C-Br stretch).
- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., m/z ≈ 234 for C₇H₇BrO₃).
- X-ray Crystallography : For definitive structural confirmation, as seen in studies using SHELXL-97 for refinement .
Advanced: How can computational methods like DFT aid in understanding the reactivity of this compound?
Answer:
Density Functional Theory (DFT) studies predict electronic properties and reaction pathways. For example:
- Electrophilic Substitution : Bromine’s electron-withdrawing effect increases the furan ring’s susceptibility to nucleophilic attack.
- Transition State Analysis : DFT can model intermediates in esterification or bromination, optimizing reaction conditions .
Methodology: - Use software like Gaussian or ORCA to calculate Fukui indices for regioselectivity.
- Compare theoretical NMR shifts with experimental data to validate structures .
Advanced: What challenges arise in crystallographic refinement of brominated furan derivatives, and how can they be addressed?
Answer:
Challenges:
- Heavy Atom Effects : Bromine’s high electron density causes absorption errors in X-ray diffraction.
- Disorder : Flexible ester groups may lead to disordered crystal packing.
Solutions: - Use SHELXL for refinement, employing anisotropic displacement parameters for bromine .
- Collect high-resolution data (e.g., synchrotron sources) and apply TWINABS for absorption correction .
Basic: What are the key considerations for optimizing bromination in the synthesis of this compound?
Answer:
- Solvent Choice : Halogenated solvents (CCl₄) minimize side reactions.
- Temperature Control : Maintain 45–50°C to balance reaction rate and selectivity .
- Stoichiometry : Use 1.1–1.2 equivalents of Br₂ to avoid over-bromination.
- Workup : Quench excess Br₂ with Na₂S₂O₃ and purify via recrystallization .
Advanced: How to resolve contradictions in spectroscopic data when characterizing byproducts in the synthesis?
Answer:
Example Contradiction: Discrepancies between NMR and MS data.
Troubleshooting Steps:
Repeat Analysis : Confirm reproducibility.
Alternative Techniques : Use HSQC/HMBC NMR to assign ambiguous signals .
Chromatographic Separation : Isolate byproducts via column chromatography (e.g., hexane/EtOAC gradients) .
Computational Validation : Compare experimental IR/NMR with DFT-predicted spectra .
Advanced: What strategies are effective for regioselective functionalization of the furan ring in this compound?
Answer:
- Directing Groups : Introduce electron-donating/-withdrawing groups to control substitution sites.
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki) at the 5-bromo position .
- Computational Guidance : Use Fukui indices to predict reactive sites for electrophiles/nucleophiles .
Basic: What purification techniques are recommended for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
